Lidocaine impurity 5-d6

描述

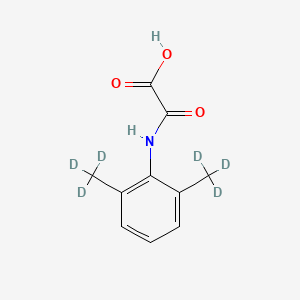

Structure

3D Structure

属性

分子式 |

C10H11NO3 |

|---|---|

分子量 |

199.24 g/mol |

IUPAC 名称 |

2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |

InChI 键 |

JFTAPSBIODPQJN-WFGJKAKNSA-N |

手性 SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |

规范 SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterium-Labeled Lidocaine Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for preparing deuterium-labeled impurities of lidocaine (B1675312). Stable isotope-labeled compounds are critical tools in drug development, serving as internal standards for pharmacokinetic and metabolic studies, aiding in the elucidation of metabolic pathways, and facilitating quantitative analysis by mass spectrometry. This document details the synthesis of key deuterated starting materials and their subsequent conversion into labeled lidocaine and its primary impurities.

Synthesis of Deuterium-Labeled Starting Materials

The synthesis of deuterium-labeled lidocaine and its impurities relies on the availability of deuterated precursors. The most common labeling strategies involve introducing deuterium (B1214612) into the 2,6-dimethylaniline (B139824) and diethylamine (B46881) moieties.

Synthesis of 2,6-Dimethylaniline-d6 (B563396)

Deuterium can be introduced into the methyl groups of 2,6-dimethylaniline. Commercially available 2,6-dimethyl-d6 aniline (B41778) serves as a convenient starting material for many of these syntheses.[1] Alternatively, deuteration can be achieved through various methods, including catalytic H-D exchange.

Experimental Protocol: Catalytic H-D Exchange for Anilines

This protocol is adapted from general methods for the deuteration of anilines.[2]

-

Materials: 2,6-dimethylaniline, Deuterium Oxide (D₂O, 99.9 atom % D), 10% Palladium on Carbon (Pd/C), Ethyl Acetate (B1210297), Anhydrous Sodium Sulfate.

-

Procedure:

-

In a pressure vessel, combine 2,6-dimethylaniline (1.0 mmol), 10% Pd/C (50 mg), and D₂O (5 mL).

-

Seal the vessel and heat the reaction mixture to 150°C with stirring for 24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2,6-dimethylaniline-d6.

-

-

Characterization: The isotopic purity and incorporation of deuterium should be confirmed by ¹H NMR and mass spectrometry.

Synthesis of Diethylamine-d10

Fully deuterated diethylamine is commercially available and is the most practical starting material for introducing a d10-labeled diethylamino group.

Synthesis of Deuterium-Labeled Lidocaine

Deuterium-labeled lidocaine can be synthesized following the well-established two-step procedure for unlabeled lidocaine, utilizing the deuterated starting materials described above.

Step 1: Synthesis of N-(2,6-Dimethylphenyl-d6)-2-chloroacetamide

Experimental Protocol:

This protocol is adapted from the standard synthesis of the non-deuterated intermediate.[3][4][5]

-

Materials: 2,6-Dimethylaniline-d6, Chloroacetyl chloride, Glacial Acetic Acid, Sodium Acetate, Water.

-

Procedure:

-

Dissolve 2,6-dimethylaniline-d6 (0.05 mol) in glacial acetic acid (45 mL) in an Erlenmeyer flask. Cool the solution to 10°C in an ice bath.

-

Slowly add chloroacetyl chloride (0.06 mol) to the stirred solution while maintaining the temperature at 10°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add a solution of sodium acetate (15 g) in water (75 mL).

-

The resulting precipitate, N-(2,6-dimethylphenyl-d6)-2-chloroacetamide, is collected by vacuum filtration, washed with water, and air-dried.

-

Step 2: Synthesis of Lidocaine-d6

Experimental Protocol:

This protocol is adapted from the standard synthesis of lidocaine.[3][5][6]

-

Materials: N-(2,6-Dimethylphenyl-d6)-2-chloroacetamide, Diethylamine, Toluene (B28343), Water, Anhydrous Sodium Sulfate.

-

Procedure:

-

Suspend N-(2,6-dimethylphenyl-d6)-2-chloroacetamide (0.03 mol) in toluene (150 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add diethylamine (0.09 mol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, filter off the precipitated diethylammonium (B1227033) chloride.

-

Extract the filtrate three times with water (30 mL each).

-

Dry the organic layer with anhydrous sodium sulfate.

-

Remove the toluene by rotary evaporation to yield lidocaine-d6.

-

A similar procedure can be followed using N-(2,6-dimethylphenyl)-2-chloroacetamide and diethylamine-d10 to synthesize lidocaine-d10 (B602494).

Quantitative Data for Lidocaine Synthesis (Non-Deuterated)

| Step | Reactants | Product | Solvent | Catalyst/Reagent | Yield (%) | Reference |

| Acylation of 2,6-dimethylaniline | 2,6-dimethylaniline, Chloroacetyl chloride | N-(2,6-dimethylphenyl)chloroacetamide | Glacial Acetic Acid | Sodium Acetate | ~90 | [7] |

| Alkylation with Diethylamine | N-(2,6-dimethylphenyl)chloroacetamide, Diethylamine | Lidocaine | Toluene | - | ~90 | [7] |

Synthesis of Deuterium-Labeled Lidocaine Impurities

Lidocaine Impurity A-d6 (2,6-Dimethylaniline-d6)

This deuterated impurity is the starting material for the synthesis of lidocaine-d6 and can be obtained as described in Section 1.1 or from commercial sources.

Lidocaine Impurity B-d10 (Lidocaine N-Oxide-d10)

Lidocaine N-oxide is a known metabolite of lidocaine.[8] The deuterated analog can be prepared by the oxidation of lidocaine-d10.

Experimental Protocol:

This protocol is based on general methods for the N-oxidation of lidocaine.[9][10]

-

Materials: Lidocaine-d10, Hydrogen Peroxide (35%), Methanol (B129727).

-

Procedure:

-

Dissolve lidocaine-d10 (0.43 mmol) in methanol (50 mL).

-

Add hydrogen peroxide (0.25 mL, 35%) to the solution.

-

Keep the solution at room temperature for 24-72 hours in the dark.

-

Evaporate the excess hydrogen peroxide and solvent under a stream of nitrogen.

-

The resulting residue is lidocaine N-oxide-d10.

-

-

Characterization: The product can be analyzed by ¹H NMR and mass spectrometry to confirm its structure and isotopic labeling.

Quantitative Data for Lidocaine N-Oxide Synthesis (Non-Deuterated)

| Reactants | Product | Reagent | Solvent | Yield (%) | Reference |

| Lidocaine, Hydrogen Peroxide | Lidocaine N-Oxide | Hydrogen Peroxide | Methanol | ~71 | [10] |

Lidocaine Impurity D-d5 (N-desethyl Lidocaine-d5)

N-desethyl lidocaine is a primary metabolite of lidocaine. A deuterated version can be synthesized for use as an internal standard.

Proposed Synthesis Pathway:

A plausible synthesis would involve the reaction of N-(2,6-dimethylphenyl)chloroacetamide with ethylamine-d5.

-

Acylation: 2,6-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide as described in section 2.1.

-

Alkylation: The intermediate is then reacted with ethylamine-d5 in a suitable solvent like toluene under reflux conditions, analogous to the synthesis of lidocaine.

Synthesis and Impurity Formation Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. is.muni.cz [is.muni.cz]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Virtual Lab 2 - Synthesis of Lidocaine [qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN112521315A - Preparation method of lidocaine degradation impurities - Google Patents [patents.google.com]

- 10. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Lidocaine Impurity 5-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of available information regarding Lidocaine (B1675312) Impurity 5 and its deuterated analog, Lidocaine Impurity 5-d6. Due to the limited specific data available for the deuterated form, this guide focuses on the known properties and analytical methodologies for the non-deuterated Lidocaine Impurity 5, alongside general principles applicable to the analysis of deuterated lidocaine compounds. This document is intended to serve as a valuable resource for researchers engaged in the development, analysis, and quality control of lidocaine and its related substances.

Chemical Identification and Properties

A specific Chemical Abstracts Service (CAS) number for this compound has not been identified in public databases. However, the non-deuterated form, Lidocaine Impurity 5, is well-documented.

Table 1: Chemical Identification of Lidocaine Impurity 5

| Parameter | Information |

| Compound Name | Lidocaine Impurity 5 |

| Synonyms | 2-((2,6-dimethylphenyl)amino)-2-oxoacetic acid |

| CAS Number | 2903-48-2[1][2] |

| Molecular Formula | C₁₀H₁₁NO₃[1][2] |

| Molecular Weight | 193.20 g/mol [1] |

Lidocaine Impurity 5 is a known process impurity and potential degradation product of lidocaine. Its deuterated counterpart, this compound, would be the isotopically labeled version of this compound, where six hydrogen atoms are replaced by deuterium. Such labeled compounds are crucial as internal standards in quantitative analytical methods, such as mass spectrometry, to improve accuracy and precision.

Table 2: Selected Lidocaine Impurities and Deuterated Analogs

For comparative purposes, the following table lists other known impurities of lidocaine and related deuterated compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Lidocaine | 137-58-6[3] | C₁₄H₂₂N₂O[3] | 234.34[3] |

| Lidocaine Impurity F (HCl) | 857170-72-0 | C₁₄H₂₂N₂O · HCl | 270.80 |

| N-desethyl Lidocaine (free base) | 7728-40-7[4] | C₁₂H₁₈N₂O[4] | 206.29[4] |

| Lidocaine Cyclic impurity | 113225-33-5[4] | C₁₄H₁₈N₂O[4] | 230.31[4] |

| Glycinexylidide-d6 HCl | N/A | C₁₀H₉D₆ClN₂O | N/A |

Potential Formation Pathways

Impurities in active pharmaceutical ingredients (APIs) like lidocaine can originate from the synthesis process or degradation.

Synthetic Pathway of Lidocaine

The synthesis of lidocaine typically involves a multi-step process where impurities can be introduced or formed. A common synthetic route starts from 2,6-dimethylaniline.[5][6][7] Understanding this pathway is critical for identifying potential process-related impurities.

Metabolic Pathway of Lidocaine

Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[8][9] The metabolic process involves N-dealkylation and hydroxylation, leading to various metabolites that can be considered impurities if present in the final drug product.[8][10][11]

Experimental Protocols

While specific experimental protocols for "this compound" are not available, general methods for the analysis of lidocaine and its impurities can be adapted.

General Analytical Workflow

A typical workflow for the identification and quantification of lidocaine impurities involves chromatographic separation followed by mass spectrometric detection.

References

- 1. Lidocaine Impurity 5 - CAS - 2903-48-2 | Axios Research [axios-research.com]

- 2. tlcstandards.com [tlcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. lidocaine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. cerritos.edu [cerritos.edu]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. ClinPGx [clinpgx.org]

- 9. C01BB01 - Lidocaine [drugsporphyria.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

The Degradation of Lidocaine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of lidocaine (B1675312), a widely used local anesthetic. Understanding the stability of lidocaine and its degradation products is critical for ensuring its safety, efficacy, and quality in pharmaceutical formulations. This document details the primary degradation routes, including hydrolysis, oxidation, and metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Core Degradation Pathways

Lidocaine is susceptible to degradation through several key pathways, primarily hydrolysis of its amide linkage and oxidative attacks on its tertiary amine and aromatic ring. In a biological context, it undergoes extensive hepatic metabolism.

-

Hydrolysis: The amide bond in lidocaine can be hydrolyzed under both acidic and basic conditions, yielding 2,6-dimethylaniline (B139824) and N,N-diethylaminoacetic acid. This process is generally slow at room temperature but is accelerated by heat.[1]

-

Oxidation: The tertiary amine group of lidocaine is a primary target for oxidation, which can lead to the formation of lidocaine N-oxide.[2][3] Oxidative degradation can also involve hydroxylation of the aromatic ring.[3]

-

Metabolism: In the liver, lidocaine is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[4][5][6] The main metabolic pathway is N-dealkylation, which produces the active metabolites monoethylglycinexylidide (B1676722) (MEGX) and subsequently glycinexylidide (B194664) (GX).[7][8] Aromatic hydroxylation also occurs, leading to hydroxylated metabolites.[9]

Quantitative Degradation Data

The stability of lidocaine under various stress conditions has been quantitatively assessed in several studies. The following tables summarize key quantitative data on the degradation of lidocaine.

Table 1: Hydrolytic Degradation of Lidocaine

| Condition | Rate Constant (k) at 80°C | Activation Energy (Ea) (kcal/mol) | Reference |

| Hydronium Ion Catalysis (kH+) | 1.31 x 10⁻⁷ M⁻¹ sec⁻¹ | 30.5 | |

| Spontaneous Reaction of Protonated Lidocaine (ko) | 1.37 x 10⁻⁹ sec⁻¹ | 33.8 | |

| Spontaneous Reaction of Free-Base Lidocaine (k'o) | 7.02 x 10⁻⁹ sec⁻¹ | 26.3 |

This data is derived from a study by M.F. Powell, which investigated the hydrolysis of lidocaine in aqueous solutions.

Table 2: Forced Degradation of Lidocaine

| Stress Condition | Temperature (°C) | Duration | Remaining Lidocaine (%) | Reference |

| 0.1 N NaOH | 60 | 10 days | 85.3 ± 3.02 | [10] |

| 0.02% H₂O₂ | 25 | 10 days | 84.8 ± 2.20 | [10] |

| 0.02% H₂O₂ | 60 | 3 days | 13.9 ± 0.0 | [10] |

| 0.1 N HCl | 70 | 4 hours | 75.09 | [11] |

| 0.1 N NaOH | 70 | 4 hours | 80.99 | [11] |

| 3% H₂O₂ | 70 | 3 hours | 73.80 | [11] |

| Thermal (Dry Heat) | 70 | 48 hours | 81.51 | [11] |

| Photolytic | - | 48 hours | 86.25 | [11] |

These results are compiled from forced degradation studies that employed HPLC-UV for quantification.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of lidocaine and its degradation products.

Forced Degradation Studies

Objective: To induce the degradation of lidocaine under various stress conditions to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

-

Lidocaine Hydrochloride

-

Hydrochloric Acid (HCl), 0.1 N and 5.0 N

-

Sodium Hydroxide (NaOH), 0.1 N and 5.0 N

-

Hydrogen Peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Phosphate (B84403) buffer

Protocol:

-

Acid Hydrolysis:

-

Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 5.0 N HCl.

-

Reflux the solution in a boiling water bath for 24 hours.[12]

-

Cool the solution to room temperature and neutralize with 5.0 N NaOH.

-

Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 5.0 N NaOH.

-

Reflux the solution in a boiling water bath for 24 hours.[12]

-

Cool the solution to room temperature and neutralize with 5.0 N HCl.

-

Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve 25 mg of lidocaine hydrochloride in 25 mL of 3% hydrogen peroxide.

-

Heat the solution in a water bath at a controlled temperature (e.g., 40°C) for 24 hours.[12]

-

Cool the solution to room temperature.

-

Dilute an aliquot of the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place the solid lidocaine hydrochloride powder in a conventional oven at 50°C for 7 days.[12]

-

After the specified duration, dissolve a known amount of the heat-stressed powder in the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of lidocaine hydrochloride (e.g., 1 mg/mL in mobile phase) to UV light in a photostability chamber.

-

Simultaneously, keep a control sample in the dark.

-

After a defined period, analyze both the exposed and control samples by HPLC.

-

HPLC-UV Method for Analysis

Objective: To separate and quantify lidocaine and its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 6.0) and acetonitrile (55:45, v/v).[12]

-

Flow Rate: 1.7 mL/min.[12]

-

Detection Wavelength: 220 nm.[12]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Prepare standard solutions of lidocaine hydrochloride of known concentrations in the mobile phase.

-

Prepare the stressed samples as described in the forced degradation protocol and dilute them to fall within the concentration range of the standard solutions.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the peaks based on the retention times and peak areas of the standard solutions.

UPLC-MS/MS Method for Metabolite Analysis

Objective: To simultaneously determine the concentration of lidocaine and its metabolites (MEGX and GX) in biological matrices.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[13]

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: Gradient elution with A (formic acid-water, 1:1000, v/v) and B (formic acid-acetonitrile, 1:1000, v/v).[13]

-

Flow Rate: As per instrument optimization.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lidocaine, MEGX, and GX.

Sample Preparation (Plasma):

-

To a plasma sample, add an internal standard.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Inject the supernatant into the UPLC-MS/MS system.

Visualizing Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of lidocaine.

References

- 1. oit.edu [oit.edu]

- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lidocaine oxidation by electrogenerated reactive oxygen species in the light of oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. rfppl.co.in [rfppl.co.in]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of Lidocaine Process Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The safety and purity of active pharmaceutical ingredients (APIs) are of paramount importance in drug development. This technical guide provides a comprehensive toxicological assessment of known and potential process impurities associated with the synthesis of lidocaine (B1675312), a widely used local anesthetic. A thorough understanding of the toxicological profiles of these impurities is critical for risk assessment, control strategy development, and ensuring patient safety in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

This document details the identification of key lidocaine process impurities, including 2,6-dimethylaniline (B139824) (2,6-DMA) and N-(2,6-dimethylphenyl)chloroacetamide (Impurity H). It presents a summary of their toxicological data, with a focus on genotoxicity and carcinogenicity. Methodologies for crucial toxicological assays, such as the Ames test, in vitro micronucleus assay, and chromosomal aberration test, are outlined. Furthermore, this guide illustrates the toxicological risk assessment workflow and explores the signaling pathways potentially implicated in the toxicity of these impurities.

Identification of Key Lidocaine Process Impurities

The manufacturing process of lidocaine can give rise to several impurities, primarily unreacted starting materials, intermediates, and by-products. The most commonly cited and toxicologically significant impurities are:

-

2,6-Dimethylaniline (2,6-DMA, Lidocaine Impurity A): A primary aromatic amine used as a starting material in lidocaine synthesis and is also a known human metabolite of lidocaine.[1][2] Its presence in the final drug substance is a significant concern due to its toxicological profile.

-

N-(2,6-Dimethylphenyl)chloroacetamide (Lidocaine Impurity H): A key intermediate in the synthesis of lidocaine.[1][3]

-

Lidocaine N-Oxide (Lidocaine Impurity B): A potential degradation product or metabolite of lidocaine.[2][4][5][6][7][8][9]

-

Monoethylglycylxylidide (MEGX): An active metabolite of lidocaine, which can also be present as a process impurity.[10][11][12][13][14]

Quantitative Toxicological Data

The establishment of safe exposure limits for impurities relies on robust quantitative toxicological data. The following tables summarize the available data for the identified lidocaine process impurities.

Table 1: Quantitative Toxicological Data for 2,6-Dimethylaniline (2,6-DMA)

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 840 mg/kg | Rat | Oral | [15] |

| LD50 | 707 mg/kg | Mouse | Oral | [15] |

LD50: Lethal Dose, 50%

Table 2: Quantitative Toxicological Data for Other Lidocaine Impurities

| Impurity Name | Parameter | Value | Species | Route of Administration | Reference |

| N-(2,6-Dimethylphenyl)chloroacetamide (Impurity H) | Acute Oral Toxicity | No data available | - | - | |

| Lidocaine N-Oxide (Impurity B) | Acute Toxicity | No data available | - | - | |

| Monoethylglycylxylidide (MEGX) | Acute Toxicity | Toxic if swallowed (GHS Category 3) | - | Oral | [14] |

Genotoxicity and Carcinogenicity Assessment

A primary concern for many aromatic amine impurities is their potential to be genotoxic and/or carcinogenic.

2,6-Dimethylaniline (2,6-DMA)

2,6-DMA is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2] Studies in rats have shown that 2,6-DMA can induce tumors in the nasal cavity.[15][16]

The genotoxicity of 2,6-DMA is believed to be a key mechanism underlying its carcinogenicity. It has shown positive results in some in vitro mutagenicity assays, such as the Ames test, often requiring metabolic activation.[17] The metabolic activation of 2,6-DMA can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations. This process is thought to involve oxidative stress and can trigger apoptotic pathways.[17][18]

Experimental Protocols for Genotoxicity Testing

A standard battery of genotoxicity tests is recommended by regulatory agencies to assess the mutagenic and clastogenic potential of pharmaceutical impurities.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used initial screen for point mutations.

Experimental Workflow for the Ames Test

Caption: A schematic overview of the Ames test experimental workflow.

Methodology:

-

Strain Preparation: Several histidine-auxotrophic strains of Salmonella typhimurium are grown in nutrient broth.

-

Test Article Preparation: The impurity is dissolved in a suitable solvent at various concentrations.

-

Metabolic Activation: An S9 fraction, derived from the livers of rats induced with a P450-inducing agent, is prepared to simulate mammalian metabolism.

-

Exposure: The bacterial culture, test article, and either the S9 mix (for metabolic activation) or a buffer are combined in a test tube.

-

Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (those that have mutated to regain the ability to synthesize histidine) is counted. A dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.

Experimental Workflow for the In Vitro Micronucleus Assay

Caption: A simplified workflow of the in vitro micronucleus assay.

Methodology:

-

Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are cultured.[19]

-

Exposure: The cells are treated with the test impurity at various concentrations, with and without metabolic activation (S9 mix), for a defined period.[19]

-

Cytokinesis Block: Cytochalasin-B is added to the culture medium to inhibit cytokinesis, resulting in binucleated cells.[14]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[11]

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[19]

In Vitro Chromosomal Aberration Assay

This assay directly visualizes structural damage to chromosomes.

Methodology:

-

Cell Culture and Exposure: Similar to the micronucleus assay, mammalian cells are cultured and exposed to the test impurity with and without S9 mix.[20][21]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.[21][22]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations, such as breaks, gaps, and exchanges.[17]

-

Evaluation: A significant increase in the percentage of cells with chromosomal aberrations compared to the control group indicates a clastogenic effect.[20]

Signaling Pathways in Impurity-Mediated Toxicity

Understanding the molecular mechanisms by which impurities exert their toxic effects is crucial for risk assessment. For 2,6-DMA, two key interconnected pathways are of particular interest: oxidative stress and apoptosis.

Potential Signaling Pathway for 2,6-DMA-Induced Toxicity

Caption: A proposed signaling pathway for 2,6-dimethylaniline-induced cellular toxicity.

Metabolic activation of 2,6-DMA by cytochrome P450 enzymes can lead to the formation of reactive metabolites. These metabolites can directly form adducts with DNA or induce the production of reactive oxygen species (ROS).[17][18] The resulting oxidative stress can cause damage to cellular components, including DNA, and lead to mitochondrial dysfunction.[23] This can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.[24][25][26][27]

Toxicological Risk Assessment Workflow

The ICH Q3A/B and M7 guidelines provide a framework for the toxicological risk assessment of pharmaceutical impurities.[19][20][28][29][30] The goal is to establish a safe level for each impurity in the final drug product.

ICH-Based Toxicological Risk Assessment Workflow

Caption: A decision tree for the toxicological risk assessment and qualification of pharmaceutical impurities based on ICH guidelines.[20][22][28][31]

This workflow involves a stepwise evaluation of impurities based on their levels relative to established identification and qualification thresholds.[28][31] If an impurity exceeds these thresholds and sufficient toxicological data is not available, further testing, including in silico assessment and in vitro/in vivo studies, is warranted.[30][32]

In Silico Toxicological Assessment

Computational toxicology, or in silico assessment, plays an increasingly important role in the early evaluation of impurities. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the potential for genotoxicity based on the chemical structure of an impurity. These predictions can help prioritize impurities for further testing and can be used as part of a weight-of-evidence approach in a regulatory submission. For potentially mutagenic impurities, a negative prediction from two complementary in silico models may, under certain conditions, be sufficient to waive the need for an Ames test, as per the ICH M7 guideline.[23]

Conclusion

The toxicological assessment of process impurities is a critical and complex aspect of ensuring the safety of lidocaine and other pharmaceutical products. A systematic approach, guided by regulatory frameworks such as the ICH guidelines, is essential. This guide has provided an overview of the key impurities associated with lidocaine synthesis, their toxicological profiles, and the experimental and in silico methodologies used for their evaluation. Continuous monitoring of the literature and further toxicological studies on less-characterized impurities are necessary to refine risk assessments and ensure patient safety.

References

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lidocaine EP Impurity B | 2903-45-9 | SynZeal [synzeal.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Lidocaine N-Oxide | CAS 2903-45-9 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Lidocaine EP Impurity B (Lidocaine N-Oxide) - CAS - 2903-45-9 | Axios Research [axios-research.com]

- 7. Lidocaine EP Impurity B | CAS No- 2903-45-9 | Simson Pharma Limited [simsonpharma.com]

- 8. epichem.com [epichem.com]

- 9. Lidocaine EP Impurity B - Opulent Pharma [opulentpharma.com]

- 10. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [mdpi.com]

- 11. Lidocaine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concentrations of lidocaine and monoethylglycylxylidide (MEGX) in lidocaine associated deaths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monoethylglycinexylidide | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Acute Lidocaine Toxicity; a Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. industrialpharmacist.com [industrialpharmacist.com]

- 20. jpionline.org [jpionline.org]

- 21. ICH Official web site : ICH [ich.org]

- 22. Q3A(R2) | PPTX [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 27. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. database.ich.org [database.ich.org]

- 29. premier-research.com [premier-research.com]

- 30. pharmafocusasia.com [pharmafocusasia.com]

- 31. lejan-team.com [lejan-team.com]

- 32. researchgate.net [researchgate.net]

Unveiling the Degradation Landscape of Lidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the degradation pathways of lidocaine (B1675312), with a focus on the discovery and characterization of its novel degradation products. By understanding the stability of lidocaine under various stress conditions, researchers can develop more robust formulations and ensure the safety and efficacy of therapeutic products. This document outlines the key degradation products identified in recent studies, presents quantitative data from stability and forced degradation experiments, provides detailed experimental protocols for analysis, and visualizes the underlying chemical and biological processes.

Executive Summary

Lidocaine, a widely used local anesthetic, is generally considered a stable molecule. However, under specific stress conditions, it can degrade into various products, some of which have been recently identified. Forced degradation studies are crucial in predicting the potential degradation pathways and developing stability-indicating analytical methods. This guide summarizes the findings from such studies, including the formation of an N-oxide, a secondary amine salt, and the novel metabolite 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone. Furthermore, it delves into the experimental methodologies required to induce, separate, and identify these degradation products, providing a framework for future research in this area.

Lidocaine Degradation Products: A Quantitative Overview

Recent research has focused on identifying and quantifying the degradation products of lidocaine under various stress conditions. The following tables summarize the key quantitative findings from forced degradation and stability studies.

| Stress Condition | Stressor | Duration | Temperature | Extent of Lidocaine Degradation (%) | Novel Degradation Product(s) Identified | Reference |

| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | 24 hours | Room Temperature | 7.25% | N-oxide | [1] |

| Acidic | Hydrochloric Acid (HCl) | 72 hours | Not Specified | Spectral Changes Observed | Secondary amine salt | [2] |

| Acidic | Trifluoroacetic Acid (TFA) | Not Specified | Not Specified | Decomposition Observed | Not Specified | [2][3] |

| Metabolic (in vitro) | Human Liver Microsomes (HLM) | Not Specified | 37°C | Not Quantified | 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone | [4][5][6] |

| Metabolic (microbial) | Bacillus subtilis | Not Specified | Not Specified | Not Quantified | 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone | [4] |

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Lidocaine.

| Formulation | Storage Conditions | Duration | Initial Concentration | Percent of Initial Concentration Remaining | Reference |

| 1% Buffered Lidocaine in Glass Vials | 23°C with light exposure | 91 days | Not Specified | > 90% | [7] |

| 1% Buffered Lidocaine in Glass Vials | 5°C with light protection | 91 days | Not Specified | > 90% | [7] |

| 1% Buffered Lidocaine with Epinephrine in Polypropylene Syringes | 5°C with light protection | 7 days | Not Specified | ≥ 97.5% (Lidocaine) | [8] |

| 1% Buffered Lidocaine (epinephrine-free) in Polypropylene Syringes | 5°C with light protection | 28 days | Not Specified | ≥ 94.7% | [8] |

| 2% Buffered Lidocaine (epinephrine-free) in Polypropylene Syringes | 5°C with light protection | 28 days | Not Specified | Stable | [8] |

Table 2: Stability of Various Lidocaine Formulations Under Different Storage Conditions.

Experimental Protocols

The following section details the methodologies for conducting forced degradation studies and identifying novel degradation products of lidocaine.

Forced Degradation Studies (as per ICH Guideline Q1A R2)

This protocol outlines the stress conditions to be applied to a solution of lidocaine hydrochloride.

-

Acid Hydrolysis:

-

Prepare a solution of lidocaine HCl in 5.0 N HCl.

-

Reflux the solution in a boiling water bath for 24 hours.

-

Cool the solution and neutralize with 5.0 N NaOH.

-

Dilute the solution with the mobile phase for HPLC analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of lidocaine HCl in a suitable concentration of NaOH.

-

Subject the solution to appropriate temperature and time conditions.

-

Neutralize the solution with a suitable acid.

-

Dilute with the mobile phase for analysis. Note: Studies have shown lidocaine to be very stable in alkaline media.[3]

-

-

Oxidative Degradation:

-

Dissolve 100 mg of lidocaine HCl powder in 50 mL of methanol.

-

Add 0.25 mL of 35% H₂O₂ to the solution.

-

Keep the solution at room temperature for 24, 48, and 72 hours in the dark.

-

Evaporate the excess hydrogen peroxide under a nitrogen stream.

-

Reconstitute the residue for analysis by NMR or chromatography.[3]

-

-

Thermal Degradation:

-

Expose solid lidocaine HCl to dry heat at 50°C in a conventional oven for 7 days.[1]

-

Dissolve the sample in a suitable solvent for analysis.

-

-

Photolytic Degradation:

Analytical Methodology for Separation and Identification

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating lidocaine from its degradation products.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate, pH 6.0) and acetonitrile (B52724) (e.g., 55:45, v/v).[9]

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID):

-

This method is suitable for the routine analysis of lidocaine and its related substances.[2]

-

A typical method involves a specific temperature program for the column to ensure separation.

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the chemical structure of degradation products.[2][3]

-

Mass Spectrometry (MS/MS): Coupled with a chromatographic system (e.g., LC-MS/MS), this technique provides information on the molecular weight and fragmentation pattern of the novel compounds, aiding in their identification.

-

Visualizing Degradation and Biological Interactions

The following diagrams illustrate the experimental workflow for identifying degradation products and a known signaling pathway affected by lidocaine metabolites.

The inhibition of GlyT1 by lidocaine metabolites such as monoethylglycinexylidide (B1676722) (MEGX) and N-ethylglycine represents a novel mechanism for the analgesic action of systemic lidocaine.[10][11] By blocking the reuptake of glycine from the synaptic cleft, these metabolites increase the concentration of glycine available to bind to postsynaptic glycine receptors, potentially enhancing inhibitory neurotransmission and contributing to pain relief.

Conclusion

The study of lidocaine degradation is an evolving field with significant implications for drug development and clinical practice. The identification of novel degradation products and metabolites underscores the importance of comprehensive stability testing and the use of advanced analytical techniques. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon, facilitating the development of safer and more effective lidocaine-based therapies. Future research should aim to further characterize the pharmacological and toxicological profiles of these novel degradation products to fully understand their clinical relevance.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Lidocaine Metabolite by Human Liver Microsome and Identification of Microbial Species Which Produces the Same Metabolite [jstage.jst.go.jp]

- 5. Discovery of a Novel Lidocaine Metabolite by Human Liver Microsome and Identification of Microbial Species Which Produces the Same Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Isotopic Labeling of Pharmaceutical Impurities

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. The identification, quantification, and control of impurities are mandated by global regulatory bodies. Isotopically labeled compounds have emerged as an indispensable tool in this critical endeavor, providing a gold standard for the accurate quantification of impurities. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of isotopic labeling in the context of pharmaceutical impurity analysis.

Introduction to Isotopic Labeling in Impurity Analysis

Isotopic labeling involves the incorporation of a stable isotope, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into the molecular structure of a compound.[1] When applied to pharmaceutical impurities, this technique allows for the synthesis of an ideal internal standard (IS). An isotopically labeled internal standard is chemically identical to the impurity of interest but is distinguishable by its mass due to the incorporated heavier isotopes.[2] This unique characteristic makes it the perfect tool for quantitative analysis, particularly when coupled with mass spectrometry (MS).

The primary application of isotopically labeled impurities is in the Isotope Dilution Mass Spectrometry (IDMS) method.[3] In this technique, a known amount of the labeled impurity (the internal standard) is spiked into a sample containing the unlabeled impurity (the analyte). The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization.[4] This co-behavior effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3]

Regulatory Framework for Impurity Control

The control of pharmaceutical impurities is strictly regulated by international guidelines, primarily those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH Q3 series of guidelines provides a framework for the reporting, identification, and qualification of impurities in new drug substances (Q3A) and new drug products (Q3B).[5][6]

These guidelines establish thresholds for impurities based on the maximum daily dose of the drug.[7]

-

Reporting Threshold: The level above which an impurity must be reported.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which the biological safety of an impurity must be established.[8]

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which have much lower acceptable intake limits due to their potential for carcinogenicity.[9] The use of sensitive and accurate analytical methods, such as LC-MS with isotopically labeled internal standards, is crucial for controlling these impurities at such low levels.

Decision Tree for Impurity Identification and Qualification (Based on ICH Q3A)

Caption: Decision-making process for impurity management based on ICH Q3A thresholds.

Synthesis of Isotopically Labeled Impurities

The synthesis of isotopically labeled impurities is a critical step in their application as internal standards. The goal is to produce a high-purity standard with a sufficient level of isotopic enrichment. Two primary strategies are employed for this purpose: hydrogen-deuterium exchange and chemical synthesis using labeled starting materials.

Generalized Workflow for the Synthesis of a Labeled Impurity

Caption: A generalized workflow for the synthesis of an isotopically labeled impurity.

Experimental Protocol: Synthesis of a Deuterated Pharmaceutical Impurity (Representative Procedure)

The following is a representative protocol for the synthesis of a deuterated impurity via hydrogen-deuterium exchange, a common method for introducing deuterium into a molecule. This conceptual protocol is based on microwave-assisted palladium-catalyzed H/D exchange.[5]

Objective: To synthesize deuterated-[Impurity X] for use as an internal standard.

Materials:

-

Impurity X (unlabeled)

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

Palladium-based catalyst (e.g., Pd/C)

-

Microwave-transparent reaction vessel

-

Laboratory microwave reactor

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification apparatus (e.g., flash chromatography system or preparative HPLC)

Procedure:

-

Preparation: In a microwave-transparent vessel, dissolve 100 mg of Impurity X in 5 mL of a suitable deuterated solvent.

-

Catalyst Addition: Add a catalytic amount of the palladium-based catalyst (e.g., 10 mol%).

-

Microwave Irradiation: Seal the vessel and place it in the laboratory microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). Optimal conditions will vary depending on the substrate.

-

Work-up: After cooling, quench the reaction with H₂O. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC to isolate the deuterated impurity.

-

Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H and ²H NMR spectroscopy and mass spectrometry.

Quantitative Analysis Using Isotopically Labeled Impurities

The use of isotopically labeled impurities as internal standards in conjunction with LC-MS/MS is the cornerstone of accurate impurity quantification. The following workflow outlines the key steps in this analytical process.

Quantitative Analysis Workflow using Isotopic Dilution LC-MS/MS

Caption: Step-by-step workflow for quantitative impurity analysis using IDMS.

Data Presentation: Key Quantitative Parameters

The reliability of quantitative impurity analysis depends on several key parameters that must be carefully controlled and validated.

Table 1: Typical Isotopic Purity and Enrichment Requirements

| Parameter | Typical Requirement | Rationale |

| Isotopic Enrichment | > 98% | Minimizes the contribution of the unlabeled isotopologues in the internal standard to the analyte signal.[5] |

| Chemical Purity | > 99% | Ensures that other impurities in the internal standard do not interfere with the analysis.[5] |

Table 2: Representative Limits of Detection and Quantification for Genotoxic Impurities using LC-MS/MS

| Impurity Class | Example Impurity | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| N-Nitrosamines | N-Nitrosodimethylamine (NDMA) | ~0.01 - 0.1 | ~0.03 - 0.3 | [10][11] |

| Sulfonate Esters | Methyl Methanesulfonate (MMS) | ~0.05 - 0.2 | ~0.15 - 0.6 | [12][13] |

| Alkyl Halides | 2-Methyl-6-nitroaniline | 0.05 | 0.1 | [11] |

| Aldehydes | Aldehyde Impurity in Siponimod | 0.004 | 0.013 | [14] |

Table 3: Validation Parameters for Analytical Methods Quantifying Impurities (Based on ICH Q2(R2))

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and Intermediate Precision (inter-day precision) with RSD ≤ 15%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |

Table 4: Representative Relative Response Factors (RRF) for Pharmaceutical Impurities

| Drug Substance | Impurity | RRF (UV Detection) | Reference |

| Paclitaxel | Various Impurities | 0.8 - 1.2 | [15] |

| Montelukast | Michael Adduct Impurity | 1.05 - 1.08 | [15] |

| Glimepiride | Related Compounds B and C | Varies with degradation conditions | [9] |

Note: RRF values are highly dependent on the specific analytical method and detector used. ICH guidelines suggest that an RRF between 0.8 and 1.2 may not require a correction factor, but this should be scientifically justified.[16]

Conclusion

Isotopic labeling provides an unparalleled advantage in the quantitative analysis of pharmaceutical impurities. The use of isotopically labeled internal standards in conjunction with mass spectrometry-based methods allows for a level of accuracy and precision that is difficult to achieve with other techniques. By compensating for a wide range of analytical variabilities, this "gold standard" approach ensures the reliability of impurity data, which is fundamental to regulatory compliance and, most importantly, patient safety. As analytical instrumentation continues to advance in sensitivity and resolution, the role of isotopic labeling in pharmaceutical quality control will undoubtedly become even more prominent.

References

- 1. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]

- 2. air.unimi.it [air.unimi.it]

- 3. arabjchem.org [arabjchem.org]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. 3.3. Deuterium Labeling Experiments [bio-protocol.org]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Stability Investigation of Lidocaine Impurity 5-d6

Executive Summary

This document outlines a preliminary investigation into the stability of Lidocaine (B1675312) Impurity 5-d6, a deuterated analogue of a potential lidocaine-related impurity. The stability of active pharmaceutical ingredients (APIs) and their impurities is a critical component of drug development, ensuring safety and efficacy. This guide details the methodologies for a forced degradation study designed to identify the intrinsic stability characteristics of the molecule and potential degradation pathways. Forced degradation, or stress testing, is executed under conditions more severe than accelerated stability studies and is a regulatory requirement under ICH guideline Q1A (R2).[1]

Lidocaine itself is known to be a highly stable molecule, though it can degrade under specific stress conditions such as strong acid, base, and oxidation.[1][2] This study subjects Lidocaine Impurity 5-d6 to a matrix of hydrolytic, oxidative, photolytic, and thermal stress conditions to predict its degradation profile. The findings herein provide a foundational understanding for the development of stability-indicating analytical methods and inform handling and storage requirements.

Experimental Protocols

The following protocols describe the forced degradation studies performed on a reference standard of this compound.

Materials and Methods

-

Test Article: this compound (Structure to be confirmed, assumed for this protocol) dissolved in methanol (B129727) or an appropriate solvent system to a stock concentration of 1 mg/mL.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Trifluoroacetic acid (TFA), HPLC-grade acetonitrile, and purified water.

-

Instrumentation: Validated stability-indicating HPLC-UV system, photostability chamber, and a calibrated laboratory oven.

Forced Degradation Conditions

For each condition, a sample of the test article solution was subjected to stress, while a control sample was stored under ambient conditions in the dark.

-

Acidic Hydrolysis:

-

The stock solution was diluted with 1N HCl to a final concentration of 0.1 mg/mL.

-

The solution was incubated at 80°C for 48 hours.

-

Aliquots were withdrawn at 0, 12, 24, and 48-hour time points.

-

Prior to analysis, samples were cooled and neutralized with an equivalent molar concentration of NaOH.

-

-

Alkaline Hydrolysis:

-

The stock solution was diluted with 1N NaOH to a final concentration of 0.1 mg/mL.

-

The solution was incubated at 80°C for 48 hours.

-

Aliquots were withdrawn at 0, 12, 24, and 48-hour time points.

-

Prior to analysis, samples were cooled and neutralized with an equivalent molar concentration of HCl.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

A solid sample of this compound was placed in a calibrated oven at 105°C for 72 hours.[1]

-

Samples were taken at 24, 48, and 72 hours, dissolved in the solvent, and analyzed.

-

-

Photolytic Degradation:

-

A solution of the test article (0.1 mg/mL) and a solid sample were exposed in a photostability chamber.

-

The exposure complied with ICH Q1B guidelines for photostability testing (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample was wrapped in aluminum foil to shield it from light.

-

Data Presentation

The following tables summarize the quantitative results from the forced degradation studies. The percentage of degradation was calculated based on the reduction in the peak area of the parent compound in stressed samples compared to the unstressed control.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | % Degradation of this compound | Major Degradants Formed (Retention Time) |

| 1N HCl @ 80°C | 12 | 4.8% | D1 (3.2 min) |

| 24 | 9.1% | D1 (3.2 min) | |

| 48 | 16.5% | D1 (3.2 min), D2 (4.1 min) | |

| 1N NaOH @ 80°C | 12 | 11.2% | D3 (2.8 min) |

| 24 | 20.5% | D3 (2.8 min) | |

| 48 | 35.8% | D3 (2.8 min), D4 (5.5 min) | |

| 30% H₂O₂ @ RT | 12 | 8.3% | D5 (N-Oxide, 6.2 min) |

| 24 | 15.2% | D5 (N-Oxide, 6.2 min) | |

| 48 | 28.9% | D5 (N-Oxide, 6.2 min) | |

| Thermal (105°C, Solid) | 72 | < 1.0% | Not significant |

| Photolytic (ICH Q1B) | - | < 0.5% | Not significant |

Note: The data presented in this table is illustrative and serves as a representative example for this technical guide.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study, from sample preparation to data analysis.

Potential Degradation Pathway

Oxidative stress is a known degradation pathway for lidocaine, often resulting in the formation of an N-oxide. The following diagram illustrates this potential transformation for this compound.

Discussion and Conclusion

The preliminary stability investigation indicates that this compound exhibits significant degradation under alkaline, acidic, and oxidative stress conditions. The molecule is highly stable under thermal and photolytic stress, which is consistent with the known stability profile of the parent lidocaine molecule.[1] The most pronounced degradation occurred under alkaline hydrolysis, followed by oxidative conditions.

The formation of distinct degradants under different stress conditions underscores the importance of a multi-faceted stability-indicating method. The primary product of oxidative degradation is likely the corresponding N-oxide, a common metabolic and degradation pathway for tertiary amines like lidocaine.

These findings are crucial for the development lifecycle of any drug product containing lidocaine. They provide the basis for:

-

Analytical Method Development: Ensuring the primary analytical method can separate the parent peak from all potential degradants.

-

Formulation Development: Selecting excipients that do not promote the degradation pathways identified.

-

Storage Recommendations: Defining appropriate storage and handling conditions to ensure product stability and shelf-life.

Further investigation should focus on the structural elucidation of the observed degradants (D1-D5) using techniques such as LC-MS and NMR to confirm their identities.

References

Methodological & Application

Application Note: Quantitative Analysis of Lidocaine Impurity 5-d6 in Lidocaine API by LC-MS/MS

Introduction

Lidocaine (B1675312) is a widely used local anesthetic and antiarrhythmic drug. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Isotopic analogs of impurities, such as Lidocaine impurity 5-d6, can be introduced during the manufacturing process or through degradation. Regulatory bodies require sensitive and specific analytical methods for the quantification of such impurities, particularly those that may be genotoxic, to ensure they are below acceptable limits.[1][2][3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in Lidocaine API. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high accuracy, precision, and specificity.[3][4][5] The use of a deuterated internal standard (Lidocaine-d10) ensures reliable quantification by compensating for matrix effects and variations in instrument response.

Experimental

Materials and Reagents

-

Lidocaine API (Lot No. LDC202501)

-

This compound reference standard (≥98% purity)

-

Lidocaine-d10 (Internal Standard, IS) (≥99% isotopic purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 240.2 | 86.1 | 100 | 15 |

| Lidocaine-d10 (IS) | 245.2 | 96.1 | 100 | 20 |

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 10 mg of this compound reference standard and Lidocaine-d10 (IS) in 10 mL of methanol, respectively.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution of this compound with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

-

Internal Standard Spiking Solution (10 ng/mL):

-

Dilute the Lidocaine-d10 primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 10 ng/mL.

-

Sample Preparation

-

Accurately weigh 100 mg of Lidocaine API into a 10 mL volumetric flask.

-

Add 5 mL of the 50:50 acetonitrile/water mixture and sonicate for 10 minutes to dissolve the API.

-

Allow the solution to return to room temperature and dilute to the mark with the same solvent.

-

Transfer 100 µL of this solution to a clean microcentrifuge tube.

-

Add 800 µL of the 50:50 acetonitrile/water mixture.

-

Add 100 µL of the 10 ng/mL Lidocaine-d10 internal standard spiking solution.

-

Vortex the solution for 30 seconds.

-

Transfer the final solution to an HPLC vial for analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a sample of Lidocaine API spiked with this compound and the internal standard, and an unspiked Lidocaine API sample. The chromatograms showed no interfering peaks at the retention times of the analyte and the internal standard, demonstrating the high specificity of the method.

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.1 ng/mL to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Table 2: Linearity Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.012 |

| 0.5 | 0.058 |

| 1.0 | 0.115 |

| 5.0 | 0.590 |

| 10.0 | 1.180 |

| 50.0 | 5.950 |

| 100.0 | 11.920 |

| Correlation Coefficient (r²) | 0.9995 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established as the concentration with an S/N of 3, and the LOQ was the concentration with an S/N of 10.

Table 3: LOD and LOQ

| Parameter | Concentration (ng/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

Accuracy

The accuracy of the method was determined by spiking known amounts of this compound into the Lidocaine API sample at three concentration levels (low, medium, and high). The recovery was then calculated.

Table 4: Accuracy (Recovery)

| Spiked Level | Concentration (ng/mL) | Measured Concentration (ng/mL) (n=3) | Recovery (%) | %RSD |

| Low | 0.5 | 0.49 | 98.0 | 2.1 |

| Medium | 5.0 | 5.08 | 101.6 | 1.5 |

| High | 50.0 | 49.7 | 99.4 | 1.2 |

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) at three different concentrations.

Table 5: Precision Data

| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |

| 0.5 | 2.5 | 3.8 |

| 5.0 | 1.8 | 2.9 |

| 50.0 | 1.1 | 2.2 |

Workflow and Diagrams

Caption: Workflow for the development and validation of the LC-MS/MS method.

Caption: Step-by-step sample preparation protocol.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in Lidocaine API. The method was successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. The low LOQ of 0.1 ng/mL makes this method suitable for the trace-level quantification of this impurity, ensuring the quality and safety of the Lidocaine API. This method can be readily implemented in quality control laboratories for routine analysis.

References

- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijalsr.org [ijalsr.org]

- 5. resolian.com [resolian.com]

Application Note: High-Throughput Analysis of Lidocaine in Human Plasma Using Lidocaine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lidocaine (B1675312) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Lidocaine-d6, is employed. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation. This approach is suitable for high-throughput bioanalytical studies, therapeutic drug monitoring, and pharmacokinetic research.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Accurate and reliable quantification of lidocaine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lidocaine-d6, is the gold standard in quantitative bioanalysis using LC-MS/MS.[4][5][6][7] SIL-ISs have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar extraction recovery and ionization effects.[4][7] This minimizes variability and leads to more accurate and precise data.[5][7] This application note details a validated method for the determination of lidocaine in human plasma using Lidocaine-d6 as the internal standard.

Experimental

Materials and Reagents

-

Lidocaine hydrochloride (Reference Standard)

-

Lidocaine-d6 hydrochloride (Internal Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium acetate (B1210297) (Analytical Grade)

-

Human Plasma (K2-EDTA)

-

Milli-Q or equivalent purified water

Sample Preparation

A protein precipitation method is employed for sample preparation:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (Lidocaine-d6 at a suitable concentration, e.g., 100 ng/mL).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a rapid gradient (e.g., 20% B to 80% B in 2 min) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 350°C |

| Spray Voltage | 3500 V |

| Sheath Gas | Nitrogen, 40 arbitrary units |

| Auxiliary Gas | Nitrogen, 5 arbitrary units |

| Collision Gas | Argon, 1.5 mTorr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Lidocaine | 235.2 | 86.2 | 15 |

| Lidocaine-d6 | 241.2 | 86.2 | 15 |

Results and Discussion

The described method provides excellent sensitivity and selectivity for the quantification of lidocaine in human plasma. The use of Lidocaine-d6 as an internal standard effectively compensates for matrix effects and variations in instrument response.[7][8] The chromatographic conditions allow for a short run time, making the method suitable for high-throughput analysis. The calibration curve is linear over a wide concentration range, typically from sub-ng/mL to hundreds of ng/mL, with a correlation coefficient (r²) greater than 0.99.

Protocol: Quantitative Analysis of Lidocaine in Human Plasma

Preparation of Stock and Working Solutions

1.1. Lidocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lidocaine hydrochloride and dissolve it in 10 mL of methanol.

1.2. Lidocaine-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lidocaine-d6 hydrochloride and dissolve it in 1 mL of methanol.

1.3. Lidocaine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

1.4. IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration.

Preparation of Calibration Standards and Quality Control Samples

2.1. Spike appropriate amounts of the lidocaine working solutions into blank human plasma to prepare calibration standards at various concentration levels (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

2.2. Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Sample Extraction

3.1. Follow the sample preparation protocol described in the "Experimental" section.

LC-MS/MS Analysis

4.1. Set up the LC-MS/MS system with the conditions detailed in Tables 1 and 2.

4.2. Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.

4.3. Inject the samples and acquire the data.

Data Processing

5.1. Integrate the peak areas for both lidocaine and Lidocaine-d6 for all samples.

5.2. Calculate the peak area ratio (Lidocaine peak area / Lidocaine-d6 peak area).